3-Fluorophenylamine hydrochloride
Overview
Description
3-Fluorophenylamine hydrochloride is a chemical compound with the molecular formula C6H7ClFN. It is a derivative of phenylamine where a fluorine atom is substituted at the third position of the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that primary amines, such as 3-fluorophenylamine hydrochloride, are ubiquitous in biological systems and contribute to diverse processes, including neurotransmission and a variety of signaling pathways . These primary amines are often the target of many bioanalytical analyses .
Mode of Action
The drug affinity responsive target stability (darts) technique is a common approach used to identify potential protein targets for small molecules . This method relies on the protection against proteolysis conferred on the target protein by interaction with a small molecule .
Biochemical Pathways
Primary amines can be involved in various biochemical pathways, contributing to processes such as neurotransmission and cell signaling .
Pharmacokinetics
It is known that these properties are strongly influenced by physicochemical parameters . A lot of retrospective analyses have been performed to identify attributes that give rise to favorable ADME parameters .
Result of Action
It is known that high and chronic exposure to certain compounds can cause cellular apoptosis .
Action Environment
It is known that the storage temperature for this compound is recommended to be sealed in dry, room temperature conditions .
Biochemical Analysis
Biochemical Properties
3-Fluorophenylamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for monoamine oxidase enzymes, which catalyze the oxidative deamination of amines. This interaction is crucial for studying the metabolism of fluorinated aromatic amines and their potential effects on neurotransmitter pathways .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain G-protein coupled receptors, leading to changes in intracellular signaling cascades. Additionally, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, it may inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that the compound remains stable under controlled conditions for extended periods. In vivo studies indicate that it may undergo metabolic degradation, leading to the formation of various metabolites. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and produce desired pharmacological effects. At higher doses, it can cause adverse effects such as neurotoxicity, hepatotoxicity, and cardiotoxicity. These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. The compound’s metabolism can influence metabolic flux and alter the levels of key metabolites in biochemical pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. For example, it may be transported across cell membranes by organic cation transporters. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or mitochondria, depending on its interactions with intracellular proteins .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it can localize to the endoplasmic reticulum or the nucleus, where it can interact with specific enzymes or regulatory proteins. These interactions can influence its biochemical activity and overall cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorophenylamine hydrochloride typically involves the fluorination of phenylamine. One common method is the direct fluorination of phenylamine using fluorinating agents such as Selectfluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the third position of the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as catalytic fluorination. This process uses a catalyst to facilitate the fluorination reaction, making it more efficient and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Fluorophenylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form 3-fluoroaniline.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Nitro-3-fluorophenylamine or nitroso-3-fluorophenylamine.
Reduction: 3-Fluoroaniline.
Substitution: Various substituted phenylamine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluorophenylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
- 3-Chlorophenylamine hydrochloride
- 3-Bromophenylamine hydrochloride
- 3-Iodophenylamine hydrochloride
Comparison: 3-Fluorophenylamine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. Compared to its chloro, bromo, and iodo counterparts, the fluorine derivative often exhibits higher reactivity and selectivity in chemical reactions, making it a preferred choice in various research applications.
Properties
IUPAC Name |
3-fluoroaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN.ClH/c7-5-2-1-3-6(8)4-5;/h1-4H,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMXMPLRBXECRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373121 | |
Record name | 3-Fluorophenylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1993-09-5 | |
Record name | 3-Fluorophenylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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